molecular formula C20H25N5O B5519357 3-isobutyl-1-methyl-N-[1-phenyl-2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazole-5-carboxamide

3-isobutyl-1-methyl-N-[1-phenyl-2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazole-5-carboxamide

Cat. No. B5519357
M. Wt: 351.4 g/mol
InChI Key: AAQTZKXCBARIRU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the reaction of 3-methyl isoxazole-5-carboxylic acid with thionyl chloride and corresponding amines or pyrazoles. In a study by Martins et al. (2002), a one-pot synthesis approach was used to create 3-methylisoxazole-5-carboxamides and 5-[(1H-pyrazol-1-yl)carbonyl]-3-methyl isoxazoles, showcasing a method that might be adaptable for the synthesis of our target compound (Martins et al., 2002).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be extensively characterized using techniques like NMR, mass spectrometry, FT-IR, UV-Visible spectroscopy, and X-ray crystallography. For instance, Kumara et al. (2018) synthesized and characterized a novel pyrazole derivative, elucidating its structure through various spectroscopic methods and X-ray diffraction studies, providing insights into the potential structural analysis of our target compound (Kumara et al., 2018).

Chemical Reactions and Properties

Pyrazole derivatives undergo various chemical reactions, including cyclocondensation, diazotization, and coupling, to create a wide range of compounds with diverse chemical properties. Ghozlan et al. (2014) described the synthesis of pyrazolo[5,1-c]triazines and pyrazolo[5,1-c]-1,2,4-triazoles through reactions involving ethyl 3-amino-5-phenylpyrazole-4-carboxylate, highlighting the reactivity of pyrazole compounds (Ghozlan et al., 2014).

Physical Properties Analysis

The physical properties of pyrazole derivatives, such as solubility, melting point, and stability, can be influenced by their molecular structure. For example, the synthesis and characterization of a pyrazole derivative by Viveka et al. (2016) included thermogravimetric analysis, indicating the compound's thermal stability and providing a basis for understanding the physical properties of similar compounds (Viveka et al., 2016).

Chemical Properties Analysis

The chemical properties of pyrazole derivatives are defined by their reactivity and the types of reactions they can undergo. The study by Pitucha et al. (2011) on N-substituted 3-amino-5-hydroxy-4-phenyl-1H-pyrazole-1-carboxamide derivatives showcases the potential chemical behaviors and applications of pyrazole compounds in synthesizing antimicrobial agents, shedding light on the chemical properties of similar molecules (Pitucha et al., 2011).

Scientific Research Applications

Pyrazole Derivatives in Scientific Research

Biological and Pharmacological Significance : Pyrazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities. These activities include antimicrobial, anti-inflammatory, analgesic, antidepressant, anticancer, and antifungal effects, among others. The diverse biological activities of pyrazole derivatives stem from their ability to interact with various biological targets, making them valuable in drug development and therapeutic applications. The synthesis methods and antimicrobial perspectives of pyrazole derivatives highlight their potential in combating microbial infections and their utility in designing new medicinal agents (Kumar et al., 2020).

Chemical Synthesis and Applications : The chemical synthesis of pyrazole derivatives allows for the exploration of novel compounds with potential therapeutic applications. Techniques such as Knoevenagel condensation have been utilized to generate a wide variety of pyrazole-containing molecules, demonstrating the versatility and potential of these compounds in drug discovery and other scientific applications (Tokala et al., 2022).

Environmental and Biodegradation Studies : Compounds related to pyrazoles, such as fipronil (a phenyl-pyrazole insecticide), have been the subject of environmental and biodegradation studies. Research into the biodegradation mechanisms of such compounds is crucial for understanding their environmental impact and for developing strategies to mitigate any negative effects. The biodegradation of fipronil, for instance, highlights the role of microbial degradation as an effective and environmentally friendly method for removing toxic residues from the environment (Zhou et al., 2021).

Neurotoxicity Research : Pyrethroids, another class of compounds related to pyrazoles, have been extensively studied for their neurotoxic effects. Understanding the neurotoxicity of these compounds is vital for assessing their safety and for the development of safer alternatives. Comprehensive reviews on the neurotoxicity of pyrethroids contribute to our knowledge of their effects on human health and the environment (Ahmed & Athar, 2023).

properties

IUPAC Name

2-methyl-5-(2-methylpropyl)-N-(1-phenyl-2-pyrazol-1-ylethyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O/c1-15(2)12-17-13-19(24(3)23-17)20(26)22-18(14-25-11-7-10-21-25)16-8-5-4-6-9-16/h4-11,13,15,18H,12,14H2,1-3H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAQTZKXCBARIRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NN(C(=C1)C(=O)NC(CN2C=CC=N2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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